
Lapdap
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lapdap, also known as this compound, is a useful research compound. Its molecular formula is C23H27Cl2N7O2S and its molecular weight is 536.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Development Background
Lapdap was developed as part of a public-private partnership involving GlaxoSmithKline, the World Health Organization (WHO), and the UK’s Department for International Development. The drug was created to provide an affordable treatment option for malaria in developing countries, particularly in Africa where malaria is endemic. The combination of chlorproguanil and dapsone was based on earlier research indicating its effectiveness compared to other treatments like sulphadoxine-pyrimethamine .
Safety and Efficacy Trials
This compound underwent extensive clinical trials to evaluate its safety and effectiveness. A notable phase 3 trial conducted in The Gambia demonstrated that 96% of children treated with this compound showed clinical and parasitological cure by day 14. However, concerns arose regarding its safety profile, particularly for patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. In this group, there was a higher incidence of severe anemia compared to those treated with alternative therapies .
Study | Population | Cure Rate | Severe Anemia Incidence | G6PD Deficiency Impact |
---|---|---|---|---|
Phase 3 Trial | Children in The Gambia | 96% | 2.9% (this compound) vs. 1.0% (AL) | Higher risk of anemia in G6PD deficient patients |
Safety Concerns and Withdrawal
Despite its initial promise, this compound was withdrawn from the market in 2008 due to safety concerns linked to its use in G6PD deficient patients. Studies indicated that these patients were at increased risk for severe anemia following treatment with this compound compared to other antimalarial drugs . The withdrawal highlighted the importance of genetic screening before administering certain medications.
Public Health Implications
The development and subsequent withdrawal of this compound underscore the complexities involved in creating effective treatments for diseases prevalent in low-resource settings. The experience gained from this compound's development has provided valuable insights into how new drugs can be introduced and monitored within public health frameworks, particularly through partnerships that engage multiple stakeholders .
Propiedades
Número CAS |
209665-78-1 |
---|---|
Fórmula molecular |
C23H27Cl2N7O2S |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;4-(4-aminophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H12N2O2S.C11H15Cl2N5/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h1-8H,13-14H2;3-6H,1-2H3,(H5,14,15,16,17,18) |
Clave InChI |
IZECLMVGGLLYTD-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES isomérico |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Sinónimos |
chloroguanil, dapsone drug combination chlorproguanil - dapsone chlorproguanil-dapsone CPG-DDS LAPDAP combination |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.